6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
CAS No.: 2197781-78-3
Cat. No.: VC5786304
Molecular Formula: C17H18N6
Molecular Weight: 306.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197781-78-3 |
|---|---|
| Molecular Formula | C17H18N6 |
| Molecular Weight | 306.373 |
| IUPAC Name | 6-[5-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H18N6/c1-12-4-17(21-11-20-12)23-9-14-7-22(8-15(14)10-23)16-3-2-13(5-18)6-19-16/h2-4,6,11,14-15H,7-10H2,1H3 |
| Standard InChI Key | QVFPMTINXZXUBS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Introduction
Chemical Identity and Nomenclature
6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile (CAS No. 2197781-78-3) is a nitrogen-rich heterocyclic compound with the molecular formula and a molecular weight of 306.373 g/mol. Its IUPAC name systematically describes the bicyclic octahydropyrrolo[3,4-c]pyrrole core, where position 5 is substituted with a 6-methylpyrimidin-4-yl group, and position 2 is linked to a pyridine-3-carbonitrile moiety. The SMILES notation (CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N) provides a linear representation of its structure, highlighting the connectivity between the pyrimidine, bicyclic amine, and pyridine units.
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the octahydropyrrolo[3,4-c]pyrrole core. As described in analogous syntheses, key steps include:
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Core Formation: Cyclocondensation of pyrrolidine precursors under acidic or basic conditions to generate the bicyclic amine scaffold.
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Functionalization: Sequential substitution reactions to introduce the pyrimidine and pyridine-carbonitrile groups. The pyrimidine moiety is often introduced via nucleophilic aromatic substitution, while the pyridine-carbonitrile group may be attached through Suzuki-Miyaura coupling or direct cyanation .
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Optimization: Critical parameters such as solvent polarity (e.g., dimethylformamide or tetrahydrofuran), temperature (typically 80–120°C), and catalysts (e.g., palladium for cross-coupling steps) significantly influence yield and purity.
For example, the patent EP3581575A1 details a related synthesis route where a substituted pyridazine is coupled to the bicyclic amine under Buchwald-Hartwig amination conditions, achieving yields exceeding 70% with high regioselectivity.
Structural and Conformational Analysis
The compound’s three-dimensional structure is defined by its rigid bicyclic core and planar aromatic substituents. Key features include:
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Octahydropyrrolo[3,4-c]pyrrole Core: A fused bicyclic system with two pyrrolidine rings adopting chair and envelope conformations, stabilized by intramolecular hydrogen bonding .
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Pyrimidine Substituent: The 6-methylpyrimidin-4-yl group contributes to π-π stacking interactions, as evidenced by X-ray crystallography data of analogous compounds .
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Pyridine-3-carbonitrile Group: The electron-deficient pyridine ring and polar carbonitrile moiety enhance solubility in polar aprotic solvents and facilitate binding to biological targets.
Computational studies using density functional theory (DFT) predict a dipole moment of 5.2 Debye, indicating significant polarity due to the asymmetric distribution of electronegative atoms.
Biological Activity and Mechanism of Action
While direct biological data for this compound remain limited, structural analogs exhibit orexin receptor modulation, a property critical for treating sleep disorders and neurodegenerative diseases . The orexin system regulates arousal and energy homeostasis, and antagonists of orexin receptors are therapeutic candidates for insomnia. The compound’s bicyclic amine core may mimic endogenous peptide ligands, while the pyrimidine and pyridine groups provide additional binding affinity through hydrophobic and hydrogen-bonding interactions .
In vitro assays of related octahydropyrrolo[3,4-c]pyrrole derivatives demonstrate sub-micromolar inhibition constants () for orexin receptor 1 (OX1R), with selectivity over OX2R exceeding 50-fold . This selectivity profile suggests potential applications in narcolepsy and anxiety disorders without inducing excessive sedation.
Spectroscopic Characterization
Advanced spectroscopic techniques have been employed to validate the compound’s structure:
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Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the methyl group on pyrimidine () and the cyano-substituted pyridine protons ().
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Infrared Spectroscopy (IR): A strong absorption band at confirms the presence of the carbonitrile functional group.
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High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at matches the theoretical mass, ensuring synthetic fidelity.
Future Research Directions
Despite its promise, several challenges must be addressed:
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In Vivo Pharmacokinetics: Evaluating oral bioavailability and blood-brain barrier penetration will determine its suitability for central nervous system targets.
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Toxicity Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.
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Formulation Development: Enhancing aqueous solubility through salt formation or nanoparticle encapsulation could improve therapeutic applicability.
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